3-[4-(3-{[(tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid
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Overview
Description
3-[4-(3-{[(tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid is a complex organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-{[(tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Piperazine Ring: The protected amino group is then reacted with appropriate reagents to form the piperazine ring.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-{[(tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-(3-{[(tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(3-{[(tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(3-{[(tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]butanoic acid
- 3-[4-(3-{[(tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]pentanoic acid
Uniqueness
3-[4-(3-{[(tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid is unique due to its specific structural features, such as the Boc-protected amino group and the propanoic acid moiety. These features confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
2719062-74-3 |
---|---|
Molecular Formula |
C15H29N3O4 |
Molecular Weight |
315.4 |
Purity |
95 |
Origin of Product |
United States |
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